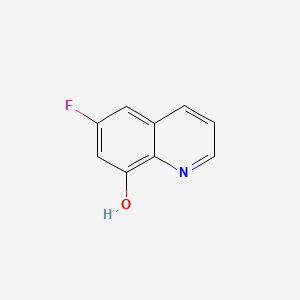

6-Fluoroquinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoroquinolin-8-ol is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the eighth position of the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-8-ol typically involves the Skraup synthesis, starting from 2-amino-5-fluorophenol. The reaction conditions include the use of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The fluorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Fluoroquinolin-8-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antibacterial, antifungal, and antiviral properties. It is a potential candidate for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and as a precursor for the synthesis of liquid crystals

Wirkmechanismus

The mechanism of action of 6-Fluoroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of antibacterial and antifungal agents .

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoroquinoline

- 7-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

Comparison: 6-Fluoroquinolin-8-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced biological activity and better interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

6-Fluoroquinolin-8-ol is a derivative of the quinoline family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral effects. This article synthesizes recent findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their wide-ranging pharmacological properties. The incorporation of halogen atoms, such as fluorine, has been shown to enhance the biological activity of these compounds. The 6-fluoro substituent in this compound plays a crucial role in modulating its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A comparative analysis of various quinoline derivatives demonstrated that compounds with a 6-fluoro substitution exhibited enhanced activity against several bacterial strains, including Mycobacterium tuberculosis and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 25.34 |

| E. coli | 11.67 | |

| Staphylococcus aureus | 15.00 |

The above table summarizes the MIC values for various strains, indicating that this compound possesses potent antibacterial activity comparable to established antibiotics such as isoniazid and pyrazinamide .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against multiple cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity, particularly against lung cancer (H-460) and liver cancer (HepG2) cell lines.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Comparison with Control |

|---|---|---|

| H-460 | 0.55 | 186-fold more active than gefitinib |

| HepG2 | 0.33 | Comparable to standard chemotherapeutics |

| HT-29 | 1.24 | Significant selectivity observed |

The IC50 values indicate that this compound is substantially more effective than many existing treatments, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives has revealed that various substituents significantly influence their biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances lipophilicity and biological efficacy.

Key Findings:

- Fluorine Substitution : Enhances antimicrobial and anticancer activities.

- Alkyl Chain Variations : The length and branching of alkyl chains at the C-4 position impact potency.

- Functional Groups : The introduction of methoxy or dimethylamino groups at strategic positions improves antiproliferative effects.

Case Studies and Clinical Implications

Recent research has focused on the synthesis and evaluation of novel derivatives based on the quinoline scaffold, including those with potential applications in treating resistant strains of bacteria and various cancers.

Notable Case Study

A study investigated the efficacy of a series of fluorinated quinoline derivatives against drug-resistant M. tuberculosis. The findings suggested that modifications at the C-2 position led to improved antitubercular activity, indicating a viable pathway for developing new treatments for resistant infections .

Eigenschaften

IUPAC Name |

6-fluoroquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUWALYGODIPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327639 |

Source

|

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135838-04-9 |

Source

|

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.